N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide
Overview
Description
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide typically involves the following steps:
Formation of 1-acetylpiperazine: This can be achieved by reacting piperazine with acetic anhydride under controlled conditions.
Alkylation: The 1-acetylpiperazine is then alkylated with 2-methylpropan-2-yl chloride in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the alkylated product with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs and is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-acetylpiperazin-1-yl)phenyl)-2-(p-tolyloxy)acetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide
Uniqueness
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a benzenesulfonamide moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(20)19-11-9-18(10-12-19)13-16(2,3)17-23(21,22)15-7-5-4-6-8-15/h4-8,17H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRKELQSOGMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85200183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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